N-(3,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
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Description
N-(3,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioassay Studies
A study on the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide explored its structure and potential as a cyclooxygenase-2 inhibitor. Molecular docking and in vitro bioassay studies suggested no inhibition potency for cyclooxygenase-1 and -2 enzymes, indicating specificity in biological activity (Al-Hourani et al., 2016).
Antidepressant and Muscle Relaxant Activities
Research on pyrazole and isoxazole derivatives has highlighted their potential in pharmaceutical applications. One study described N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine as a potential antidepressant with reduced side effects (Bailey et al., 1985). Another found certain isoxazole derivatives to have selective muscle relaxant and anticonvulsant activities, demonstrating the utility of tetrazole and related compounds in developing therapeutic agents (Tatee et al., 1986).
Cell Growth Assays
A tetrazolium/formazan assay for cell growth in culture was adapted using a tetrazolium compound, showing that such chemical structures can be applied in biochemical assays to measure cell viability and proliferation (Cory et al., 1991).
Luminescence Sensing
Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized and shown to be sensitive fluorescence sensors for benzaldehyde-based derivatives, illustrating the application of tetrazole derivatives in chemical sensing (Shi et al., 2015).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12-5-4-6-15(8-12)11-17(18-21-23-24-22-18)19(25)20-16-9-13(2)7-14(3)10-16/h4-10,17H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBGZQDOYOSJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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